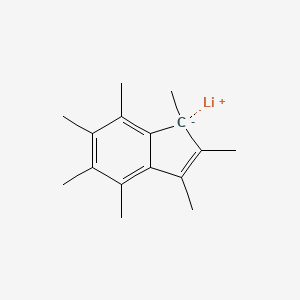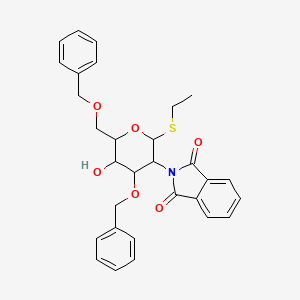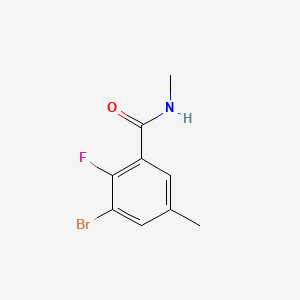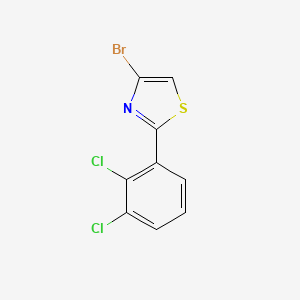![molecular formula C30H27F4N3O5 B14075924 2-(5'-(3,5-dimethylisoxazol-4-yl)-2'',4''-dioxo-2'H-dispiro[cyclopropane-1,3'-indene-1',5''-oxazolidin]-3''-yl)-N-(4-fluorobenzyl)-N-((S)-1,1,1-trifluoropropan-2-yl)acetamide](/img/structure/B14075924.png)
2-(5'-(3,5-dimethylisoxazol-4-yl)-2'',4''-dioxo-2'H-dispiro[cyclopropane-1,3'-indene-1',5''-oxazolidin]-3''-yl)-N-(4-fluorobenzyl)-N-((S)-1,1,1-trifluoropropan-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5’-(3,5-dimethylisoxazol-4-yl)-2’‘,4’‘-dioxo-2’H-dispiro[cyclopropane-1,3’-indene-1’,5’‘-oxazolidin]-3’'-yl)-N-(4-fluorobenzyl)-N-((S)-1,1,1-trifluoropropan-2-yl)acetamide is a complex organic compound with a unique structure that includes multiple rings and functional groups
Métodos De Preparación
The synthesis of 2-(5’-(3,5-dimethylisoxazol-4-yl)-2’‘,4’‘-dioxo-2’H-dispiro[cyclopropane-1,3’-indene-1’,5’‘-oxazolidin]-3’'-yl)-N-(4-fluorobenzyl)-N-((S)-1,1,1-trifluoropropan-2-yl)acetamide involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of various functional groups. Industrial production methods may involve optimization of these steps to increase yield and reduce costs.
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group using reagents like sodium hydride and alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(5’-(3,5-dimethylisoxazol-4-yl)-2’‘,4’‘-dioxo-2’H-dispiro[cyclopropane-1,3’-indene-1’,5’‘-oxazolidin]-3’'-yl)-N-(4-fluorobenzyl)-N-((S)-1,1,1-trifluoropropan-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in the activity of enzymes or receptors, ultimately affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context.
Comparación Con Compuestos Similares
Compared to other similar compounds, 2-(5’-(3,5-dimethylisoxazol-4-yl)-2’‘,4’‘-dioxo-2’H-dispiro[cyclopropane-1,3’-indene-1’,5’‘-oxazolidin]-3’'-yl)-N-(4-fluorobenzyl)-N-((S)-1,1,1-trifluoropropan-2-yl)acetamide stands out due to its unique structure and functional groups. Similar compounds include:
Propiedades
Fórmula molecular |
C30H27F4N3O5 |
|---|---|
Peso molecular |
585.5 g/mol |
InChI |
InChI=1S/C30H27F4N3O5/c1-16-25(17(2)42-35-16)20-6-9-22-23(12-20)28(10-11-28)15-29(22)26(39)37(27(40)41-29)14-24(38)36(18(3)30(32,33)34)13-19-4-7-21(31)8-5-19/h4-9,12,18H,10-11,13-15H2,1-3H3/t18-,29?/m0/s1 |
Clave InChI |
FHWDIBJSXKBWIH-STFFIMJZSA-N |
SMILES isomérico |
CC1=C(C(=NO1)C)C2=CC3=C(C=C2)C4(CC35CC5)C(=O)N(C(=O)O4)CC(=O)N(CC6=CC=C(C=C6)F)[C@@H](C)C(F)(F)F |
SMILES canónico |
CC1=C(C(=NO1)C)C2=CC3=C(C=C2)C4(CC35CC5)C(=O)N(C(=O)O4)CC(=O)N(CC6=CC=C(C=C6)F)C(C)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methoxy-2h-benzo[7]annulen-2-one](/img/structure/B14075841.png)
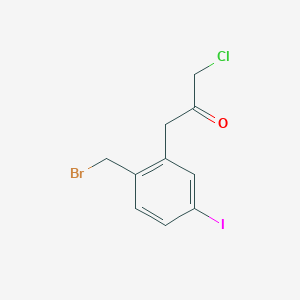
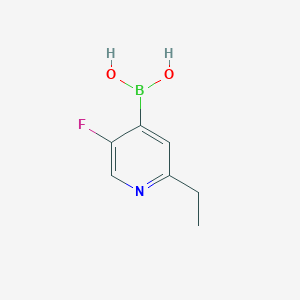
![N-[2-(Benzoyloxy)ethyl]-N,N-dimethyldodecan-1-aminium bromide](/img/structure/B14075859.png)
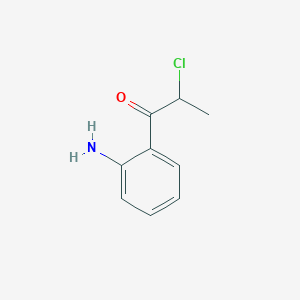
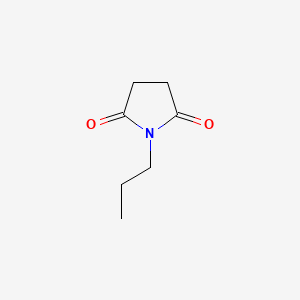
![3'-Fluoro-4-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14075884.png)


